Cas no 6832-16-2 (methyl diazoacetate)
Methyl diazoacetate (MDA) is a versatile diazo compound with the chemical formula C₃H₄N₂O₂. It is widely utilized in organic synthesis as a carbene precursor, enabling cyclopropanation, C–H insertion, and other catalytic transformations. Its high reactivity and selectivity make it valuable for constructing complex molecular frameworks, particularly in pharmaceuticals and fine chemicals. MDA is also employed in the synthesis of heterocycles and as a reagent in asymmetric catalysis. The ester group enhances solubility in organic solvents, facilitating handling in various reaction conditions. Proper storage under inert conditions is essential due to its sensitivity to light and heat. Safety precautions are necessary, as diazo compounds can be explosive.
methyl diazoacetate structure
Product Name:methyl diazoacetate
CAS No:6832-16-2
MF:C3H4N2O2
MW:100.076060295105
CID:1011788
PubChem ID:53436957
Update Time:2025-10-29
methyl diazoacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl diazoacetate
- methyl 2-diazoacetate
- 2-diazonio-1-methoxyethenolate
- diazoacetic acid methyl ester
- N2CHC(O)OMe
- 6832-16-2
- AKOS023412483
- 2-Diazonio-1-methoxyethen-1-olate
- Acetic acid, diazo-, methyl ester
- EN300-70543
- DTXSID20700979
- Acetic acid, 2-diazo-, methyl ester
- G28829
-
- Inchi: 1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3
- InChI Key: MIVRMHJOEYRXQB-UHFFFAOYSA-N
- SMILES: O(C(C=[N+]=[N-])=O)C
Computed Properties
- Exact Mass: 100.02700
- Monoisotopic Mass: 100.027277375g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 0.4
- Topological Polar Surface Area: 28.3Ų
Experimental Properties
- Density: 1.4457 (rough estimate)
- Boiling Point: 187.47°C (rough estimate)
- Refractive Index: 1.5110 (estimate)
- PSA: 63.69000
- LogP: -0.45894
methyl diazoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-70543-0.05g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 0.05g |
$73.0 | 2023-06-01 | |
| Enamine | EN300-70543-0.1g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 0.1g |
$109.0 | 2023-06-01 | |
| Enamine | EN300-70543-0.25g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 0.25g |
$156.0 | 2023-06-01 | |
| Enamine | EN300-70543-0.5g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 0.5g |
$299.0 | 2023-06-01 | |
| Enamine | EN300-70543-1.0g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 1g |
$398.0 | 2023-06-01 | |
| Enamine | EN300-70543-2.5g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 2.5g |
$782.0 | 2023-06-01 | |
| Enamine | EN300-70543-5.0g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 5g |
$1157.0 | 2023-06-01 | |
| Enamine | EN300-70543-10.0g |
methyl 2-diazoacetate |
6832-16-2 | 95% | 10g |
$1716.0 | 2023-06-01 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | SB01152-5g |
methyl diazoacetate |
6832-16-2 | 97% | 5g |
¥360 | 2023-11-08 | |
| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | SB01152-25g |
methyl diazoacetate |
6832-16-2 | 97% | 25g |
¥1020 | 2023-11-08 |
methyl diazoacetate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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